
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoroethylation of arylboronic acids. One common method employs 1,1-difluoroethyl chloride as the difluoroalkylating reagent. The reaction is catalyzed by nickel and proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for the modulation of biological activity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Biology: Researchers use the compound to study biological pathways and interactions, leveraging its ability to form stable complexes with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other difluoroethylated aromatics and boron-containing molecules. For example:
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in the synthesis of difluoroethylated aromatics.
Arylboronic acids: Commonly used in cross-coupling reactions to form carbon-carbon bonds.
The uniqueness of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H18BF3O2 |
|---|---|
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-6-9(16)8-10(11)14(5,17)18/h6-8H,1-5H3 |
Clé InChI |
LSXHIUPUPGBLNT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


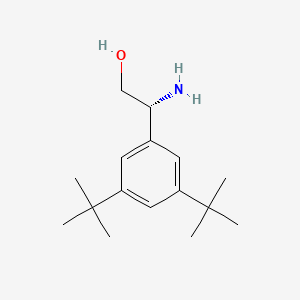
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


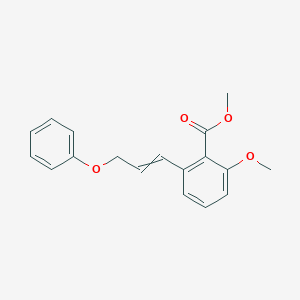


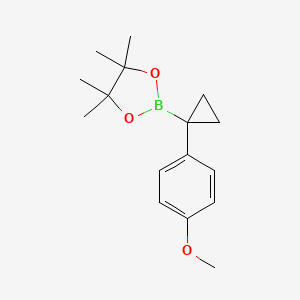
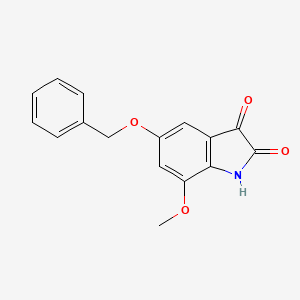
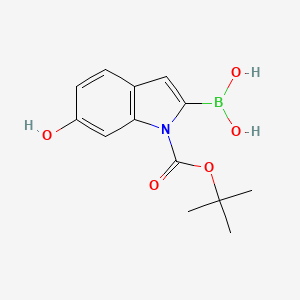



![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
